2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine
Overview
Description
2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine is a chemical compound with the empirical formula C10H8F3N5. It has a molecular weight of 255.20 . This compound is part of the organofluorine compounds, which are compounds containing at least one carbon-fluorine bond .
Physical And Chemical Properties Analysis
This compound is a solid with a boiling point of 333-334 °C and a melting point of 207-211 °C .Scientific Research Applications
Green Synthesis and Structural Studies
2,4-Diamino-1,3,5-triazines, including derivatives like 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine, can be prepared through environmentally friendly methods. Díaz‐Ortiz et al. (2004) demonstrated a green procedure for synthesizing these compounds using microwave irradiation, which offers benefits like reduced solvent use, short reaction times, and simple procedures. Their study also involved confirming structures using NMR spectroscopy and X-ray analysis, showing the versatility of these compounds in structural and synthetic chemistry (Díaz‐Ortiz et al., 2004).
Development of Supramolecular Polymers
Kunz et al. (2004) explored the formation of supramolecular polymers using 2,4-diamino-1,3,5-triazine derivatives. They investigated hydrogen-bonding interactions reminiscent of DNA's triple hydrogen bonds. This research highlights the potential of these triazine derivatives in developing novel polymeric materials with specific functional properties (Kunz et al., 2004).
Solubility and Thermal Stability in Polyimides
Li et al. (2017) conducted a study on the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamines, including derivatives like this compound. Their research contributes to the understanding of the physical properties of these materials, which is crucial for their application in polymer semiconductors (Li et al., 2017).
Thermotropic Liquid Crystalline Properties
Kohlmeier et al. (2006) synthesized new 2,4-diamino-6-phenyl-1,3,5-triazines and studied their thermotropic liquid crystalline properties. This research is significant for understanding the self-assembly and phase behavior of these materials, which could lead to novel applications in material science (Kohlmeier et al., 2006).
Safety and Hazards
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, it is part of a class of triazole-pyrimidine hybrid compounds that have shown neuroprotective and anti-inflammatory properties .
Target of Action
Triazole-pyrimidine-based compounds like this one hold promise for neuroprotection and anti-neuroinflammatory therapy . 🌟
Properties
IUPAC Name |
6-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGKSRVADPIOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511481 | |
Record name | 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30530-43-9 | |
Record name | 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30530-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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